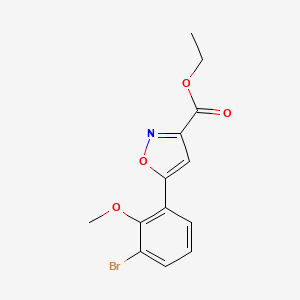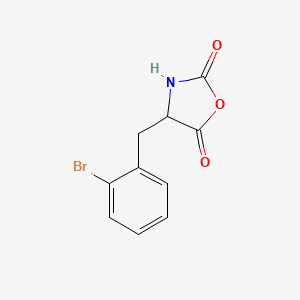
3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876641 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876641 involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes:
Formation of the Core Structure: This step involves the reaction of specific starting materials under controlled conditions to form the core structure of MFCD32876641.
Functional Group Modification: The core structure is then modified by introducing various functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of MFCD32876641 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: Depending on the scale, the reactions are carried out in batch or continuous reactors to control the reaction parameters effectively.
Catalysts and Reagents: Specific catalysts and reagents are used to enhance the reaction rate and selectivity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32876641 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert MFCD32876641 into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of MFCD32876641 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are usually carried out in acidic or basic media.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Halogens, nucleophiles, and electrophiles are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of MFCD32876641 depend on the type of reaction and the reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Substituted compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
MFCD32876641 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.
Biology: Employed in biochemical assays, enzyme studies, and as a probe for biological interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of MFCD32876641 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific application and the biological system involved. For example, in medicinal applications, MFCD32876641 may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Eigenschaften
Molekularformel |
C9H8BrClIN3 |
|---|---|
Molekulargewicht |
400.44 g/mol |
IUPAC-Name |
5-(3-bromo-4-iodophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7BrIN3.ClH/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |
InChI-Schlüssel |
GSRQAVWBIQNQAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=NN2)N)Br)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13705068.png)


![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)






